1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
CAS No.: 137890-10-9
Cat. No.: VC21228884
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137890-10-9 |
|---|---|
| Molecular Formula | C6H7N3O3 |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 1-(1-methyl-4-nitropyrazol-3-yl)ethanone |
| Standard InChI | InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3 |
| Standard InChI Key | IPZOMPOVKHIXAL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NN(C=C1[N+](=O)[O-])C |
| Canonical SMILES | CC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Introduction
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula CHNO and a molecular weight of 169.14 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles and their derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Synthesis and Preparation
While specific synthesis details for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone are not readily available, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds . The introduction of the nitro group can be achieved through nitration reactions, which require careful control of conditions to avoid over-nitration.
Research Findings and Future Directions
Given the broad interest in pyrazole derivatives for pharmaceutical applications, further research on 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone could focus on its synthesis optimization, biological activity screening, and potential therapeutic applications. In vitro and in vivo studies would be essential to evaluate its efficacy and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume